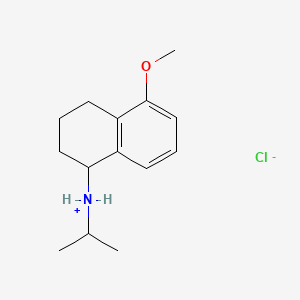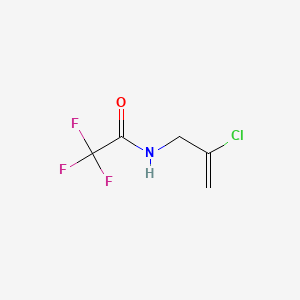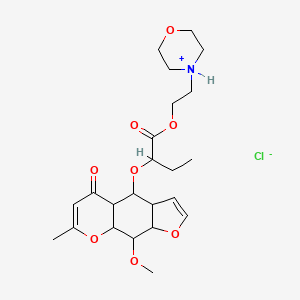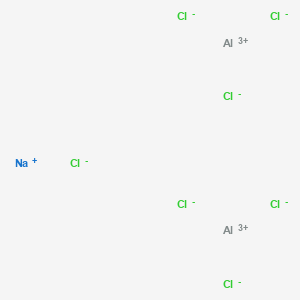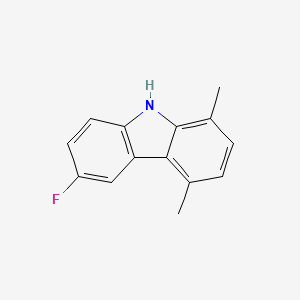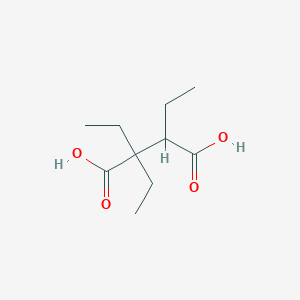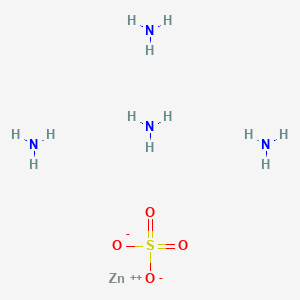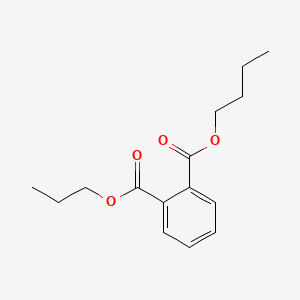
2-Butyl-p-benzoquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-p-benzoquinone is an organic compound belonging to the quinone family. Quinones are characterized by a six-membered aromatic ring with two ketone substitutions. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Butyl-p-benzoquinone can be synthesized through the oxidation of 2-butylphenol. One common method involves the use of oxidizing agents such as manganese dioxide in the presence of sulfuric acid and a cosolvent . Another method employs bis(salicylidene)ethylenediiminocobalt(II) (salcomine) as a catalyst in the presence of oxygen .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and optimized reaction conditions to ensure high yield and purity. The choice of oxidizing agent and reaction conditions can vary depending on the desired scale and efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions
2-Butyl-p-benzoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: It can be reduced to hydroquinones.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and oxygen in the presence of catalysts like salcomine.
Reduction: Reducing agents such as sodium borohydride can be used to convert this compound to its corresponding hydroquinone.
Substitution: Nucleophiles such as organometallic compounds can react with this compound under appropriate conditions.
Major Products
Oxidation: More complex quinones.
Reduction: Hydroquinones.
Substitution: Various substituted quinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Butyl-p-benzoquinone has several scientific research applications:
Mecanismo De Acción
2-Butyl-p-benzoquinone exerts its effects primarily through redox reactions. It can act as an electron shuttle, facilitating electron transfer in bioelectrochemical systems . In biological systems, it can disrupt biofilm formation by perturbing bacterial membranes and killing slow- and non-growing cells .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Di-tert-butyl-p-benzoquinone
- 2,5-Di-tert-butyl-p-benzoquinone
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
Uniqueness
2-Butyl-p-benzoquinone is unique due to its specific butyl substitution, which imparts distinct chemical properties and reactivity compared to other quinones. This substitution can influence its redox potential and its interactions with other molecules, making it suitable for specific applications in chemistry and biology .
Propiedades
Número CAS |
4197-70-0 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
2-butylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C10H12O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7H,2-4H2,1H3 |
Clave InChI |
AMQCWFKKFGSNNA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC(=O)C=CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


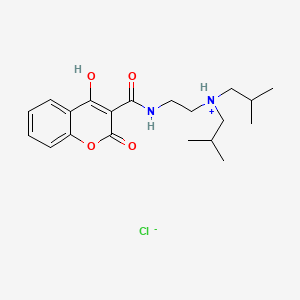


![S-(1,3-benzothiazol-2-yl) 2-[1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl]ethanethioate](/img/structure/B15343773.png)
